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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of
2-hydroxy-3-methoxybenzaldehyde, also known as o-vanillin. This key aromatic compound
serves as a vital building block in organic synthesis and holds significance in the realms of
flavor chemistry and pharmaceutical research. This document details the spectroscopic data,
experimental protocols, and logical workflows essential for its unambiguous identification and
characterization.

Molecular Structure and Properties

2-Hydroxy-3-methoxybenzaldehyde is a substituted benzaldehyde with the chemical formula
CsHsOs and a molecular weight of 152.15 g/mol .[1][2] Its structure features a benzene ring
substituted with a hydroxyl group at position 2, a methoxy group at position 3, and a formyl
(aldehyde) group at position 1. This substitution pattern gives rise to its characteristic chemical
and physical properties.

Spectroscopic Data for Structure Confirmation

The structural assignment of 2-hydroxy-3-methoxybenzaldehyde is definitively confirmed
through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

1H NMR Data

The *H NMR spectrum reveals the number of different types of protons and their neighboring

environments.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aldehydic proton (-
~9.85 Singlet 1H
CHO)
) Aromatic protons (H-
~7.1-74 Multiplet 3H
4, H-5, H-6)
) Methoxy protons (-
~3.89 Singlet 3H
OCHs3)
~11.0 Singlet (broad) 1H Hydroxyl proton (-OH)

BC NMR Data

The 3C NMR spectrum indicates the number of unique carbon environments in the molecule.
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Chemical Shift (8) ppm Assighment

~196.5 Aldehydic carbon (C=0)

~151.8 C-2 (Aromatic, attached to -OH)
~147.5 C-3 (Aromatic, attached to -OCHs)
~124.5 C-1 (Aromatic, attached to -CHO)
~119.8 C-6 (Aromatic)

~119.0 C-5 (Aromatic)

~115.0 C-4 (Aromatic)

~56.0 Methoxy carbon (-OCH3)

Note: The provided 3C NMR data is based on typical chemical shift ranges and data from
closely related structures.[3][4][5][6] Experimental verification is recommended for precise
assignments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their
characteristic vibrational frequencies.[7]

Wavenumber (cm—?) Vibrational Mode Functional Group
~3200-3400 (broad) O-H stretch Phenolic hydroxy! (-OH)
~3000-3100 C-H stretch Aromatic C-H

~2850, ~2750 C-H stretch Aldehydic C-H

~1650-1670 C=0 stretch Aldehydic carbonyl (C=0)
~1580-1600, ~1470-1500 C=C stretch Aromatic ring

~1250-1280 C-O stretch Aryl ether (-O-CHs)
~1150-1200 C-O stretch Phenolic C-O

~740-780 C-H bend Aromatic C-H (out-of-plane)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, further confirming its structure.[8]

m/z Ratio Proposed Fragment
152 [M]* (Molecular ion)
151 [M-H]*

123 [M-CHOJ*

109 [M-CHO-CHs]*

95 [M-CHO-COJ*

77 [CeHs]*

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation

» Weigh approximately 5-10 mg of 2-hydroxy-3-methoxybenzaldehyde for *H NMR or 20-50
mg for 3C NMR.[2][9][10][11]

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry vial.

« Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm
NMR tube to remove any particulate matter.[9]

o Cap the NMR tube securely.

1H and 3C NMR Acquisition
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 Insert the sample into the NMR spectrometer.

e Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal
homogenetity.

e Acquire a standard *H NMR spectrum. Typical parameters include a 30° pulse width, a
relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-
to-noise ratio.

e Acquire a proton-decoupled 3C NMR spectrum. Typical parameters include a 45° pulse
width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the
lower natural abundance and sensitivity of the 13C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method

e Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any
moisture.[12][13][14][15]

e In an agate mortar, grind 1-2 mg of the 2-hydroxy-3-methoxybenzaldehyde sample to a fine
powder.

o Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the
sample by grinding.

o Transfer the mixture to a pellet-pressing die.

e Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.[14]

o Carefully remove the pellet from the die and place it in the sample holder of the FT-IR
spectrometer.

e Record the spectrum, typically in the range of 4000-400 cm~1.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation

e Prepare a dilute solution of 2-hydroxy-3-methoxybenzaldehyde (e.g., 10-100 pg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.[16][17][18]

GC-MS Analysis

Inject a small volume (e.g., 1 uL) of the sample solution into the GC-MS system.

e The gas chromatograph separates the components of the sample based on their boiling
points and interactions with the stationary phase of the column. A typical column for this
analysis would be a non-polar or medium-polarity column (e.g., DB-5ms).

» A suitable temperature program for the GC oven would start at a lower temperature (e.g., 50-
70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to ensure elution of the
compound.

e The separated compound then enters the mass spectrometer, where it is ionized (typically by
electron impact ionization at 70 eV).

e The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a
detector records their abundance, generating the mass spectrum.

Visualization of Workflows and Pathways

Graphical representations of the structure elucidation workflow and a relevant biological
pathway are provided below using the DOT language for Graphviz.

Structure Elucidation Workflow
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Spectroscopic Analysis Data Interpretation
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Caption: Workflow for the structure elucidation of 2-hydroxy-3-methoxybenzaldehyde.

Toll-like Receptor 4 (TLR4) Signaling Pathway

2-Hydroxy-3-methoxybenzaldehyde has been investigated for its potential interactions with
cellular signaling pathways. One such pathway of interest in immunology and drug
development is the Toll-like Receptor 4 (TLR4) signaling cascade, which is crucial for the innate

immune response.[1][19][20][21][22]
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Caption: Simplified diagram of the MyD88-dependent TLR4 signaling pathway.
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Conclusion

The structural elucidation of 2-hydroxy-3-methoxybenzaldehyde is a systematic process that
relies on the synergistic interpretation of data from multiple analytical techniques. This guide
provides the foundational spectroscopic data, detailed experimental protocols, and logical
workflows necessary for the confident identification and characterization of this important
molecule. The presented information serves as a valuable resource for researchers and
professionals in organic chemistry, drug discovery, and related scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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